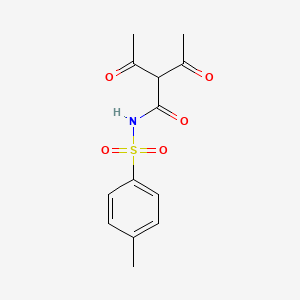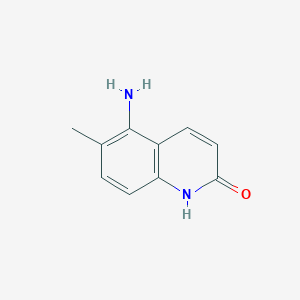![molecular formula C24H25N3O4 B8531951 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8531951.png)
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:
Formation of Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Coupling Reactions: The quinoline and piperidine intermediates are then coupled with the benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient coupling reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group in the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Piperidine Derivatives: Such as piperine, which is found in black pepper and has various pharmacological effects.
Benzoic Acid Derivatives: Such as salicylic acid, which is used in the treatment of acne and other skin conditions.
Uniqueness
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is unique due to its combination of a quinoline moiety, a piperidine ring, and a benzoic acid derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H25N3O4 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C24H25N3O4/c1-14-7-8-17(24(30)31)15(2)22(14)26-23(29)19-13-21(27-11-9-16(28)10-12-27)25-20-6-4-3-5-18(19)20/h3-8,13,16,28H,9-12H2,1-2H3,(H,26,29)(H,30,31) |
InChI-Schlüssel |
MJMMAWQQRHBTDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate](/img/structure/B8531883.png)


![1-[5-(3,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone](/img/structure/B8531909.png)

![N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide](/img/structure/B8531934.png)
![2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8531942.png)



![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8531965.png)


![6-(2,6-dichlorophenyl)-2-hydroxy-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8531984.png)
